

Potency of GS-462808: A Comparative Analysis of Late Sodium Current Inhibitors

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Compound of Interest

Compound Name: GS-462808

Cat. No.: B15494544

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Foster City, CA – This guide provides a comparative analysis of the potency of **GS-462808**, a late sodium current (INa,late) inhibitor, with other relevant compounds, namely ranolazine and GS-458967. The data presented is based on published findings and is intended for researchers, scientists, and drug development professionals.

GS-462808 was developed as a potent inhibitor of the cardiac Nav1.5 channel's late sodium current, demonstrating improved efficacy and potency relative to the established antianginal agent, ranolazine.[1] However, the clinical development of **GS-462808** was discontinued due to the observation of liver lesions in 7-day rat toxicology studies.[1][2] This guide will focus on the preclinical potency data that highlighted its initial promise.

Comparative Potency of Late INa Inhibitors

The primary measure of potency for these compounds is the half-maximal inhibitory concentration (IC50) against the late sodium current (INa,late) and, for selectivity, against the peak or early sodium current (INa,early). A lower IC50 value indicates higher potency.

Compound	Target Current	IC50	Cell Line / Species	Reference
GS-462808	INa,late	1.9 μ M	Not Specified	[2]
GS-458967	INa,late	333 nM	HEK-293 cells (expressing Nav1.5)	[3]
INa,late	130 nM	Rabbit ventricular cardiomyocytes	[2][3]	
Ranolazine	INa,late	5.9 - 21 μ M	Canine ventricular myocytes	[4][5]
INa,late	6.5 μ M	Dogs with chronic heart failure	[4]	
INa,late	7.45 μ M (at 0.1 Hz)	HEK-293 cells (R1623Q mutant)	[5]	
INa,early	~244 - 428 μ M	Canine ventricular myocytes / HEK-293 cells	[4][6]	

Note: IC50 values can vary depending on the experimental conditions, such as the expression system (e.g., cell lines vs. native cells), temperature, and the specific voltage-clamp protocols used.

Experimental Protocols

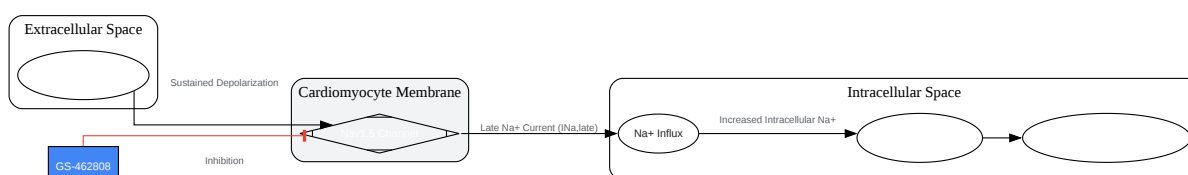
The potency of these late sodium current inhibitors was primarily determined using the whole-cell patch-clamp electrophysiology technique. This gold-standard method allows for the direct measurement of ion channel currents in single cells.

General Methodology:

- **Cell Preparation:** Experiments are typically performed on either human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel (Nav1.5) or on isolated primary cardiomyocytes from animal models (e.g., rabbit, canine).
- **Electrophysiological Recording:** A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
- **Voltage Clamp:** The cell membrane potential is controlled by a voltage-clamp amplifier. Specific voltage protocols are applied to elicit and isolate the peak and late sodium currents.
- **Data Acquisition and Analysis:** The resulting currents are recorded and analyzed to determine the concentration-dependent inhibition by the test compounds, from which IC50 values are calculated.

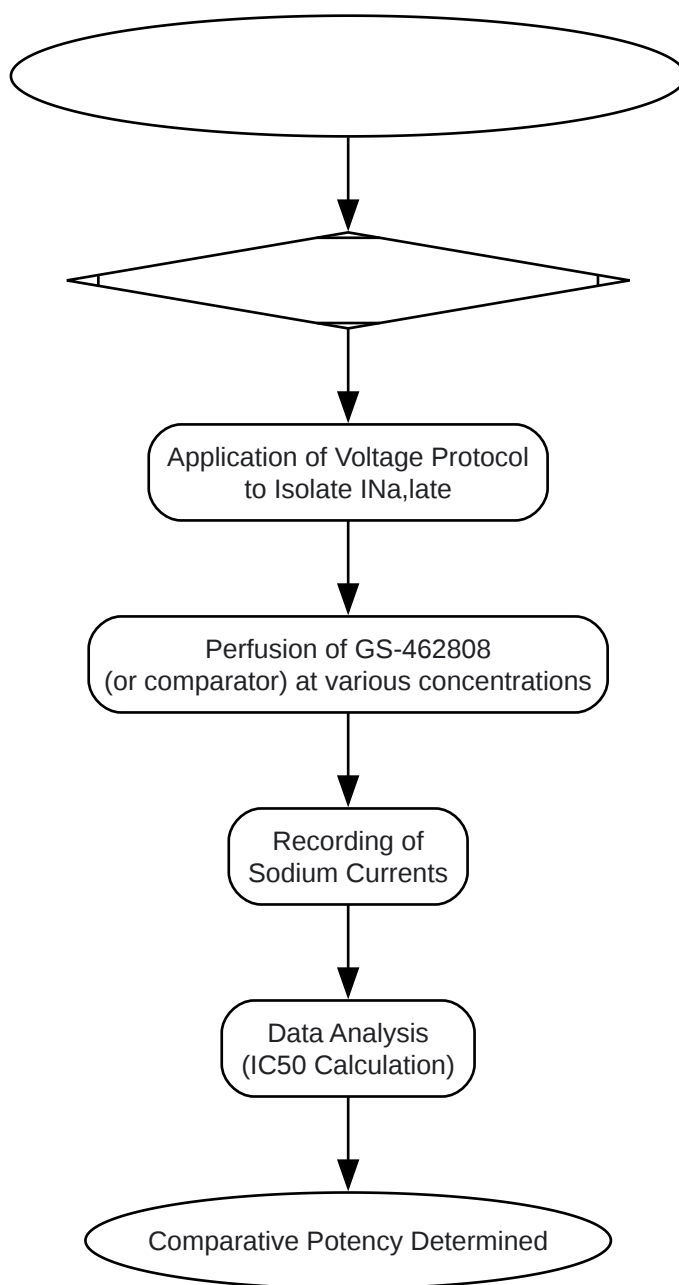
Visualizing the Mechanism and Workflow

To better understand the context of these findings, the following diagrams illustrate the underlying signaling pathway and the general experimental workflow.



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Caption: Pathophysiological role of the late sodium current and the inhibitory action of **GS-462808**.



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Caption: General experimental workflow for determining the potency of late sodium current inhibitors.

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